molecular formula C17H14F3NO4 B4969236 6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one

6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one

Cat. No. B4969236
M. Wt: 353.29 g/mol
InChI Key: WAPRDIBFQJJVIA-UHFFFAOYSA-N
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Description

6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one, commonly known as TFB, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical and biological properties. TFB belongs to the class of benzofuranone derivatives and has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of TFB is complex and involves multiple pathways. Studies have shown that TFB can interact with various proteins and enzymes, leading to changes in their activity. In cancer cells, TFB has been shown to induce apoptosis, or programmed cell death, through the activation of caspases and the inhibition of anti-apoptotic proteins. In the brain, TFB has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in anxiety and other neurological symptoms.
Biochemical and physiological effects
The biochemical and physiological effects of TFB are diverse and depend on the specific application and dosage. In cancer cells, TFB has been shown to induce cytotoxic effects, leading to cell death. In the brain, TFB has been shown to enhance the activity of GABA receptors, leading to reduced anxiety and other neurological symptoms. TFB has also been shown to inhibit the activity of certain enzymes, leading to changes in neurotransmitter levels and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFB for lab experiments is its potent biological activity. TFB has been shown to have significant effects on cancer cells, enzymes, and neurotransmitter systems, making it a valuable tool for investigating these systems. However, one of the limitations of TFB is its complex synthesis method, which requires specialized equipment and expertise in synthetic chemistry. Additionally, the effects of TFB can vary depending on the specific application and dosage, making it important to carefully control these factors in lab experiments.

Future Directions

There are several future directions for the study of TFB. One potential direction is the development of TFB as an anti-cancer drug. Studies have shown that TFB has potent cytotoxic effects on cancer cells, making it a promising candidate for further development. Another potential direction is the investigation of TFB as a modulator of the GABAergic system. Studies have shown that TFB can enhance the activity of GABA receptors, making it a promising candidate for the development of novel drugs for the treatment of anxiety and other neurological disorders. Finally, the synthesis of TFB and related compounds could be optimized to improve their potency and specificity, leading to more effective drugs and research tools.

Synthesis Methods

The synthesis of TFB involves several steps, including the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline to yield the desired product, TFB. The overall synthesis of TFB is a complex process that requires specialized equipment and expertise in synthetic chemistry.

Scientific Research Applications

TFB has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, TFB has been investigated for its potential as an anti-cancer agent. Studies have shown that TFB has potent cytotoxic effects on cancer cells, making it a promising candidate for further development as an anti-cancer drug.
In biochemistry, TFB has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.
In pharmacology, TFB has been investigated for its potential as a modulator of the GABAergic system. Studies have shown that TFB can enhance the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability. This makes TFB a promising candidate for the development of novel drugs for the treatment of anxiety and other neurological disorders.

properties

IUPAC Name

6,7-dimethoxy-3-[3-(trifluoromethyl)anilino]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c1-23-12-7-6-11-13(14(12)24-2)16(22)25-15(11)21-10-5-3-4-9(8-10)17(18,19)20/h3-8,15,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPRDIBFQJJVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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